1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a piperidine ring, and a propanol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The process begins with the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.
Nucleophilic Substitution: The 4-chlorobenzyl chloride undergoes nucleophilic substitution with piperidine to form 1-(4-chlorobenzyl)piperidine.
Etherification: The resulting compound is then reacted with epichlorohydrin to form the ether linkage, resulting in 1-((4-chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the piperidine ring.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzyl ring.
Scientific Research Applications
1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)piperidine: Shares the chlorobenzyl and piperidine components but lacks the propanol moiety.
1-((4-Chlorobenzyl)oxy)-2-propanol: Similar structure but without the piperidine ring.
4-Chlorobenzyl alcohol: Contains the chlorobenzyl group but lacks the ether linkage and piperidine ring.
Uniqueness
1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to its combination of a chlorobenzyl group, a piperidine ring, and a propanol moiety
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c16-14-6-4-13(5-7-14)11-19-12-15(18)10-17-8-2-1-3-9-17;/h4-7,15,18H,1-3,8-12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIQMVZHMOSKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COCC2=CC=C(C=C2)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676694 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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